molecular formula C15H14ClN3O B2718512 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide CAS No. 923842-98-2

2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B2718512
CAS No.: 923842-98-2
M. Wt: 287.75
InChI Key: UKKXCSHWORZBQM-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide” is a specialty product for proteomics research . It is a type of N-cyanoacetamide derivative , which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides like this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Chemical Reactions Analysis

N-cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 307.8 . It’s recommended to store it at room temperature . The predicted melting point is 212.22° C and the predicted boiling point is 530.8° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the predicted refractive index is n20D 1.64 .

Scientific Research Applications

Radiosynthesis and Herbicide Safeners

The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides illustrates a direct application of chloroacetamide compounds in agriculture. These compounds are synthesized to study their metabolism and mode of action, highlighting their importance in enhancing herbicide efficacy and safety (Latli & Casida, 1995).

Antimicrobial Activity

Research into heterocyclic compounds incorporating the antipyrine moiety, similar to the structure , shows significant antimicrobial activity. These compounds, synthesized using key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been evaluated for their potential in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of New Heterocycles

The creation of novel heterocyclic compounds, such as pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives, incorporates similar cyanoacetamide frameworks. These compounds are synthesized for various applications, including medicinal chemistry and material science, demonstrating the versatility of chloroacetamide derivatives in synthesizing new chemical entities (Dawood, Alsenoussi, & Ibrahim, 2011).

Structural and Pharmacological Analysis

Studies on compounds like 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide provide insights into their structural properties and potential pharmacological applications. The detailed analysis of intramolecular interactions and hydrogen bonding patterns helps in understanding the bioactivity and stability of these compounds (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).

Synthesis of Biological Interest Compounds

The synthesis of 1,2,3,4-tetrahydrocarbazole derivatives highlights another application of cyanoacetamide derivatives in creating biologically interesting compounds. These processes involve complex reactions that yield compounds with potential therapeutic applications, showcasing the chemical diversity achievable with chloroacetamide frameworks (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

Future Directions

The future directions for “2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide” and similar compounds could involve further exploration of their synthetic utility in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-10-11(2)19(12-6-4-3-5-7-12)15(13(10)9-17)18-14(20)8-16/h3-7H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKXCSHWORZBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923842-98-2
Record name 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide
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